C11H12BrFN2O2
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Overview
Description
. This organic compound appears as a white or almost white crystalline powder and has a melting point of approximately 95-100 degrees Celsius . It is soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane . This compound is primarily used as a synthetic intermediate in the production of fluorescent dyes and other organic synthesis reactions .
Preparation Methods
4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: can be synthesized through a multi-step process . The synthetic route involves the reaction of 4-bromo-N-(tert-butyl)-5-fluoroaniline with nitric acid to produce the target compound . The reaction conditions typically include controlled temperatures and the use of crystallization or other separation techniques to purify the product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: It can participate in substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: can be compared with other similar compounds, such as:
4-Bromo-2-fluoroaniline: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitroaniline: Lacks the bromine and fluorine atoms, affecting its reactivity and applications.
5-Fluoro-2-nitroaniline: Lacks the tert-butyl group, influencing its solubility and reactivity.
The uniqueness of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline lies in its combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H12BrFN2O2 |
---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-bromo-2-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12BrFN2O2/c1-3-17-11(16)7(2)14-15-10-5-4-8(12)6-9(10)13/h4-6,15H,3H2,1-2H3/b14-7- |
InChI Key |
XGDLWCRIJLPAOX-AUWJEWJLSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Br)F)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Br)F)C |
Origin of Product |
United States |
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